molecular formula C9H8F2N2O B2611242 1-(3,4-Difluorophenyl)-imidazolidin-2-one CAS No. 162748-23-4

1-(3,4-Difluorophenyl)-imidazolidin-2-one

Cat. No.: B2611242
CAS No.: 162748-23-4
M. Wt: 198.173
InChI Key: GGYRSKAMOPWACC-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidinone core substituted with a 3,4-difluorophenyl group at the N1 position. The compound’s structure combines the electron-deficient nature of the difluorophenyl moiety with the hydrogen-bonding capability of the imidazolidinone ring, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between fluorinated aromatic aldehydes and urea derivatives under nitrogen atmosphere, as exemplified by methods using sodium metabisulfite and dry DMF . The 3,4-difluoro substitution pattern on the phenyl ring enhances electronic polarization, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1-(3,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYRSKAMOPWACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods employing engineered enzymes have been explored to achieve high enantioselectivity and efficiency in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidinone products.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(3,4-Difluorophenyl)-imidazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazolidinone ring may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
  • Structure : Contains a single fluorine atom at the para position of the phenyl ring.
  • Key Differences: Reduced electron-withdrawing effects compared to the 3,4-difluoro analog. The mono-fluoro substitution leads to lower dipole moments and altered solubility in polar solvents.
  • Synthesis : Prepared via condensation of 4-fluorobenzaldehyde with benzil and ammonium acetate .
4,5-Diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole
  • Structure : Features a trifluorophenyl group with fluorine atoms at ortho, meta, and para positions.
  • Key Differences : Increased electron-withdrawing effects due to three fluorine atoms, enhancing oxidative stability but reducing nucleophilic aromatic substitution reactivity. The steric bulk of trifluoro substitution may hinder π-π stacking interactions .
2-[3,5-Difluoro-2,4,6-tri(1H-imidazol-1-yl)phenyl]-4H-chromen-4-one
  • Structure : Combines difluorophenyl with multiple imidazole substituents.
  • Key Differences : Structural isomerism arises from fluorine and imidazole positioning, leading to distinct NMR profiles (e.g., $^{19}\text{F}$ chemical shifts at δ −63.46 and −41.17 ppm) .

Modifications to the Imidazolidinone Core

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one
  • Structure : Replaces the difluorophenyl group with a thiadiazolyl-trifluoromethyl moiety.
  • Key Differences : The trifluoromethyl group increases lipophilicity (ClogP ≈ 2.8), enhancing membrane permeability. The thiadiazole ring introduces sulfur-based hydrogen-bond acceptors, altering binding affinities in biological targets .
3-(3',4'-Dimethyl-biphenyl-2-yl)-4-methyl-1-(trifluoromethyl)imidazolidin-2-one
  • Structure: Contains a trifluoromethyl group on the imidazolidinone nitrogen and a biphenyl substituent.
  • Key Differences : The CF$_3$ group stabilizes the ring via strong inductive effects, increasing thermal stability (melting point >200°C). Palladium-catalyzed coupling steps are required for biphenyl integration, complicating synthesis .

Functional Group Additions

1-{2-[(2-Fluorophenyl)amino]ethyl}imidazolidin-2-one
  • Structure: Incorporates an aminoethyl linker between the imidazolidinone and a 2-fluorophenyl group.
  • Key Differences : The linker introduces conformational flexibility, enabling diverse binding modes. However, the amine group increases susceptibility to metabolic oxidation compared to the parent compound .

Physicochemical and Electronic Properties

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) logP* Notable Properties
1-(3,4-Difluorophenyl)-imidazolidin-2-one C$9$H$7$F$2$N$2$O 200.16 1.2 High dipole moment (4.2 D), moderate solubility in DMSO
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole C${21}$H${15}$FN$_2$ 314.36 3.8 Low polarity, crystalline solid (mp 180–182°C)
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one C$7$H$8$F$3$N$3$OS 255.22 2.8 Enhanced metabolic stability, UV $\lambda_{\text{max}}$ 265 nm

Calculated using DFT methods (B3LYP/6-31G) .

Biological Activity

1-(3,4-Difluorophenyl)-imidazolidin-2-one (CAS No. 162748-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈F₂N₂O
  • Molecular Weight : 186.17 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that imidazolidin-2-one derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against human prostate adenocarcinoma (PC3) and embryonic kidney (HEK293) cell lines. The results showed that this compound demonstrated a notable inhibitory effect on cell viability, with IC50 values indicating potent activity against cancer cells .

Antifungal Activity

Another area of research focused on the antifungal properties of this compound. In vitro assays revealed that it effectively inhibited the growth of various Candida species, highlighting its potential as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall integrity and interference with metabolic pathways crucial for fungal survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Signaling Pathways : It has been suggested that the compound interferes with signaling pathways that regulate cell division and apoptosis.

Research indicates that these mechanisms are mediated through interactions with specific molecular targets, leading to altered cellular responses .

Study 1: Cytotoxicity Assay

In a controlled experiment, PC3 and HEK293 cells were treated with varying concentrations of this compound. The MTS assay was employed to measure cell viability post-treatment. The findings suggested a dose-dependent response, with significant reductions in cell viability observed at higher concentrations (p < 0.05) compared to control groups .

Concentration (µM)PC3 Cell Viability (%)HEK293 Cell Viability (%)
0100100
108590
256070
503050

Study 2: Antifungal Efficacy

A separate study assessed the antifungal efficacy against Candida albicans. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that demonstrated effective fungal growth inhibition.

Compound Concentration (µg/mL)C. albicans Growth (% Inhibition)
00
540
1070
20>90

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